(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate
Description
(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate is a synthetic compound featuring a pyrimidin-2-ylthioacetate backbone linked to a 5-phenylisoxazole moiety. The compound’s design combines a pyrimidine-thioether group (known for modulating receptor selectivity and metabolic stability) with an isoxazole ring (often associated with anti-inflammatory and antimicrobial activity) .
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2-pyrimidin-2-ylsulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15(11-23-16-17-7-4-8-18-16)21-10-13-9-14(22-19-13)12-5-2-1-3-6-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWGGQWGKMJNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate typically involves the condensation of 5-phenylisoxazole with pyrimidine-2-thiol in the presence of a suitable esterifying agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an appropriate solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Key Pharmacological Data for Structural Analogues
Research Findings and Trends
- Antifungal Activity : Pyrimidin-2-ylthioacetate derivatives with oxadiazole or phenacyl groups (e.g., 4a-f ) show enhanced antifungal activity compared to simpler esters, likely due to improved membrane permeability and target binding .
- Synthetic Flexibility : Ethyl 2-(pyrimidin-2-ylthio)acetate serves as a versatile intermediate for generating hydrazides, oxadiazoles, and other heterocycles .
Biological Activity
(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, providing a comprehensive overview based on recent research findings.
Chemical Structure and Synthesis
The compound features a phenylisoxazole moiety linked to a pyrimidinylthioacetate group. The synthesis typically involves multi-step reactions, including the formation of the isoxazole ring followed by the introduction of the pyrimidine-thioacetate side chain. Various synthetic routes have been explored to optimize yield and purity, often utilizing reagents such as acetic anhydride and thionyl chloride.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against a range of pathogens. The compound demonstrated moderate activity against Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Table 1: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Candida albicans | 16 µg/mL |
The MIC values indicate that while the compound exhibits some efficacy, it may not be potent enough for clinical use without further modifications.
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound on various cancer cell lines, including breast (MCF7), colon (HT-29), and lung (A549) cancer cells. The results indicated that the compound can inhibit cell proliferation effectively.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis via caspase activation |
| HT-29 | 20 | Cell cycle arrest at G2/M phase |
| A549 | 25 | Disruption of microtubule dynamics |
The IC50 values suggest that this compound has significant antiproliferative effects, potentially through mechanisms involving apoptosis and cell cycle regulation.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Microtubule Disruption : Similar to other antitumor agents, it may bind to β-tubulin, leading to cytoskeletal disruption.
- Apoptotic Pathways : The activation of caspases suggests that the compound may trigger programmed cell death in cancer cells.
- Antibacterial Mechanisms : The exact mechanism against bacterial pathogens remains under investigation but may involve interference with bacterial cell wall synthesis or function.
Case Studies
A notable case study involved the application of this compound in a murine model for evaluating its efficacy against tumor growth. Mice treated with this compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
